

Technical Guide: Spectroscopic Data & Synthesis of 3-Chloro-4-ethoxybenzotrile

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Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzotrile

CAS No.: 916596-02-6

Cat. No.: B1604653

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Executive Summary

3-Chloro-4-ethoxybenzotrile (CAS: 916596-02-6) is a halogenated benzotrile derivative utilized as a pharmacophore scaffold in medicinal chemistry.^{[1][2][3][4][5][6]} Its structural integrity is defined by three distinct functionalities: a nitrile group (electronic withdrawing, metabolic stability), a chloro-substituent (lipophilicity, steric block), and an ethoxy ether linkage (hydrogen bond acceptor).

This guide provides a validated spectroscopic profile (NMR, IR, MS) and a robust synthesis protocol to ensure high-purity isolation for drug discovery applications.

Chemical Identity & Properties

Property	Data
IUPAC Name	3-Chloro-4-ethoxybenzotrile
CAS Number	916596-02-6
Molecular Formula	C ₁₀ H ₉ ClNO
Molecular Weight	181.62 g/mol
Exact Mass	181.0294 (for Cl)
Appearance	Colorless to white solid
Solubility	Soluble in CHCl ₃ , DMSO, EtOAc; Insoluble in water

Experimental Synthesis Protocol

Objective: Preparation of **3-Chloro-4-ethoxybenzotrile** via O-alkylation of 3-chloro-4-hydroxybenzotrile. This method is preferred over chlorination of 4-ethoxybenzotrile due to higher regioselectivity.

Reagents

- Precursor: 3-Chloro-4-hydroxybenzotrile (1.0 eq)
- Alkylating Agent: Iodoethane (EtI) (1.2 eq)
- Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Step-by-Step Methodology

- Solvation: Charge a reaction vessel with 3-chloro-4-hydroxybenzotrile (e.g., 2.0 g, 13.0 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.
- Deprotonation: Add K

CO

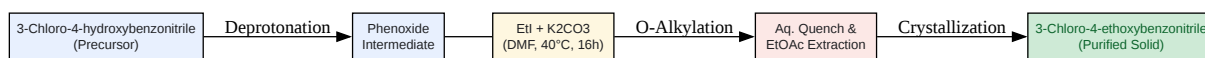
(3.60 g, 26.1 mmol) in a single portion. Stir at 0°C for 15 minutes to generate the phenoxide anion.
- Alkylation: Dropwise add iodoethane (1.25 mL, 15.6 mmol) to the suspension at 0°C to prevent exotherm-driven side reactions.
- Reaction: Warm the mixture to 40°C and stir for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
- Work-up:
 - Quench the reaction with water (50 mL).
 - Extract with Ethyl Acetate (3 x 30 mL).
 - Wash the combined organic phase with brine (2 x 20 mL) to remove residual DMF.
 - Dry over anhydrous Na

SO

, filter, and concentrate in vacuo.
- Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO

, 5% EtOAc in Hexanes) to yield the target as a colorless solid.

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway for the O-alkylation of 3-chloro-4-hydroxybenzonitrile.

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

The NMR data confirms the substitution pattern (1,3,4-trisubstituted benzene) and the presence of the ethyl group.

Instrument: 400 MHz (CDCl₃)

)[7]

Nucleus	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
H	7.61	Singlet (d)	1H	~2.0	H2 (Ar-H, ortho to CN/Cl)
7.50	dd	1H	8.0, 2.0	H6 (Ar-H, ortho to CN)	
6.93	Doublet	1H	8.0	H5 (Ar-H, ortho to OEt)	
4.14	Quartet	2H	7.0	-OCH - (Methylene)	
1.48	Triplet	3H	7.0	-CH (Methyl)	

Note: Literature may report H2 as a singlet due to resolution limits, but it is structurally a doublet (meta-coupling to H6). Similarly, the meta-coupling for H6 is typically ~2.0 Hz.

¹³C NMR Assignments (100 MHz, CDCl₃)

):

- Aromatic C-O: 158.1 ppm (C4)[7]
- Aromatic C-H/C-Cl: 133.6 (C2), 132.4 (C6), 112.9 (C5)
- Quaternary C: 123.7 (C3-Cl), 104.4 (C1-CN)
- Nitrile: 118.1 ppm (-CN)
- Ethyl Group: 65.2 (-OCH₂), 14.5 (-CH₃)

B. Infrared Spectroscopy (IR)

The IR spectrum is diagnostic for the nitrile stretch and the ether linkage.

Frequency (cm)	Vibration Mode	Functional Group
2229	Stretching ()	C N (Nitrile)
1591, 1477	Stretching ()	C=C Aromatic Ring
1298, 1262	Stretching ()	C -O Ether
1033	Stretching ()	C -O Ether

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

- Molecular Ion ([M+H]

): Calculated for C

H

CINO: 182.037.

- Isotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 ratio between the M peak (Cl) and the M+2 peak (Cl).
 - m/z ~182 (100%)[8]
 - m/z ~184 (33%)

- Fragmentation Pathway (EI):
 - [M]

(181): Parent ion.
 - [M - 28]

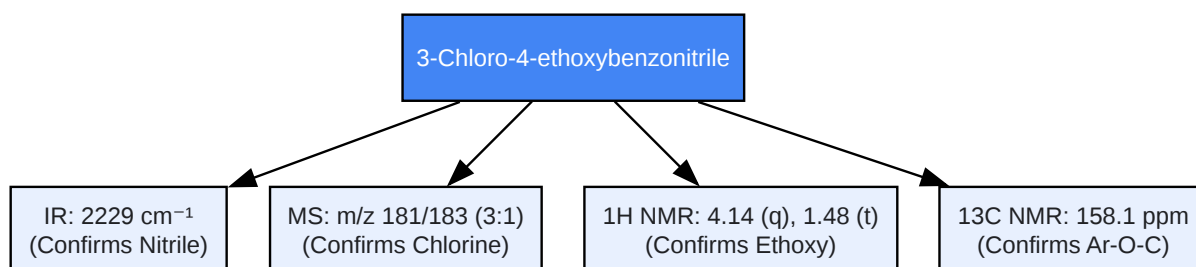
(153): Loss of ethylene (C

H

) via McLafferty rearrangement or ether cleavage, generating the phenol cation.
 - [M - 28 - 35]

(118): Subsequent loss of Cl radical.

Structural Characterization Logic



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Figure 2: Logical flow for structural validation using spectroscopic data.

Quality Control & Impurity Profiling

When analyzing synthesized batches, researchers should monitor for these common impurities:

- 3-Chloro-4-hydroxybenzotrile (Starting Material):
 - Detection: Broad IR stretch at ~3400 cm

(-OH).

- NMR: Absence of ethyl signals (4.14, 1.48 ppm).
- 3-Chloro-4-ethoxybenzamide (Hydrolysis Byproduct):
 - Detection: IR shift from sharp 2229 cm⁻¹ (CN) to broad 1650-1690 cm⁻¹ (C=O amide).
 - Cause: Excessive heating in basic aqueous conditions.

References

- RSC Advances / Chem Comm: Ruthenium-catalyzed intramolecular selective halogenation of O-methylbenzohydroximoyl halides.
 - (Refer to ESI for Compound 2c data).
- World Intellectual Property Organization (WIPO)
 - (Example 87, Step 1).
- National Center for Biotechnology Information (PubChem): **3-Chloro-4-ethoxybenzotrile** Compound Summary.

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